REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][NH:9][C:10]([CH:11]([CH2:12][CH:13]([CH3:14])[CH3:15])[N:16]([CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)[P:24](=[O:25])([c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1)[CH3:32])=[O:33].[CH3:34][OH:35].[CH3:38][CH2:39][CH2:40][CH2:41][CH2:42][CH3:43].[CH3:44][CH2:45][O:46][C:47](=[O:48])[CH3:49].[H:36][H:37]>>[OH:8][NH:9][C:10]([CH:11]([CH2:12][CH:13]([CH3:14])[CH3:15])[N:16]([CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)[P:24](=[O:25])([c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1)[CH3:32])=[O:33]
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Name
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CC(C)CC(C(=O)NOCc1ccccc1)N(Cc1ccccc1)P(C)(=O)c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CC(C(=O)NOCc1ccccc1)N(Cc1ccccc1)P(C)(=O)c1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCOC(C)=O
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Name
|
|
Type
|
product
|
Smiles
|
CC(C)CC(C(=O)NO)N(Cc1ccccc1)P(C)(=O)c1ccccc1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[O:8][NH:9][C:10]([CH:11]([CH2:12][CH:13]([CH3:14])[CH3:15])[N:16]([CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)[P:24](=[O:25])([c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1)[CH3:32])=[O:33].[CH3:34][OH:35].[CH3:38][CH2:39][CH2:40][CH2:41][CH2:42][CH3:43].[CH3:44][CH2:45][O:46][C:47](=[O:48])[CH3:49].[H:36][H:37]>>[OH:8][NH:9][C:10]([CH:11]([CH2:12][CH:13]([CH3:14])[CH3:15])[N:16]([CH2:17][c:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1)[P:24](=[O:25])([c:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1)[CH3:32])=[O:33]
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Name
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CC(C)CC(C(=O)NOCc1ccccc1)N(Cc1ccccc1)P(C)(=O)c1ccccc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)CC(C(=O)NOCc1ccccc1)N(Cc1ccccc1)P(C)(=O)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CC(C(=O)NO)N(Cc1ccccc1)P(C)(=O)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |